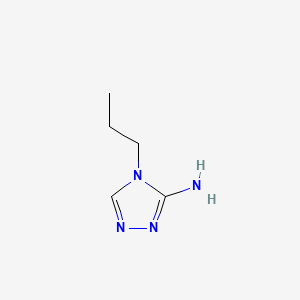

4H-1,2,4-Triazol-3-amine, 4-propyl-

Description

Historical Development and Significance of the 1,2,4-Triazole (B32235) Heterocyclic System

The journey into the world of triazoles began in the late 19th century, and since then, the field has expanded exponentially. nih.gov The inherent stability of the triazole ring, coupled with its capacity for a wide range of chemical modifications, has made it a privileged scaffold in drug discovery. nih.gov The 1,2,4-triazole core is found in numerous clinically approved drugs, highlighting its significance.

Evolution of Triazole Chemistry in Academic Research

Academic research in triazole chemistry has evolved from fundamental synthesis and reactivity studies to the rational design of complex molecules with specific functions. Early methods for synthesizing the 1,2,4-triazole ring, such as the Pellizzari and Einhorn–Brunner reactions, laid the groundwork for more advanced and efficient synthetic strategies. researchgate.net Modern research often focuses on developing novel catalytic methods, including copper-catalyzed reactions, to construct the triazole core with high regioselectivity and functional group tolerance. frontiersin.orgnih.gov The exploration of 1,2,4-triazole derivatives has expanded into various fields, including their use as antifungal agents, anticancer therapeutics, and in materials science for applications like corrosion inhibition. nih.govmdpi.com

Unique Structural Attributes of 4H-1,2,4-Triazol-3-amine, 4-propyl- within its Chemical Class

4H-1,2,4-Triazol-3-amine, 4-propyl- is distinguished by the presence of a propyl group at the N4 position and an amino group at the C3 position of the 4H-1,2,4-triazole tautomer. ontosight.ainih.gov The 4H-tautomer is one of two possible forms for asymmetrically substituted 1,2,4-triazoles, with the other being the 1H-tautomer. nih.gov The presence of the 4-propyl group influences the molecule's lipophilicity and steric profile compared to other 4-alkyl-4H-1,2,4-triazol-3-amine derivatives. nih.gov This alkyl substitution can impact the compound's solubility and its potential interactions with biological targets. The amino group at the C3 position provides a site for further functionalization, allowing for the synthesis of a diverse library of derivatives. nih.gov

Table 1: Physicochemical Properties of 4H-1,2,4-Triazol-3-amine, 4-propyl-

| Property | Value | Source |

| Molecular Formula | C5H10N4 | PubChem |

| Molecular Weight | 126.16 g/mol | PubChem |

| IUPAC Name | 4-propyl-4H-1,2,4-triazol-3-amine | PubChem |

| CAS Number | 58661-97-5 | PubChem |

| XLogP3-AA | -0.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

This table is interactive. You can sort the data by clicking on the column headers.

Review of Established Methodologies in 4H-1,2,4-Triazole Research

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through various established methods. A common approach involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov For instance, a thiourea (B124793) can be reacted with an acyl hydrazide in the presence of a thiophile, such as mercury(II) acetate, to promote the formation of a carbodiimide (B86325) intermediate, which then undergoes cyclization. nih.gov Another general method involves the reaction of hydrazine (B178648) with carboxylic acids. google.com Specifically for 4-amino-1,2,4-(4H)triazole derivatives, processes have been developed that react hydrazine hydrate (B1144303) with a corresponding carboxylic acid. google.com

Spectroscopic techniques are crucial for the characterization of these compounds. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structure, with characteristic shifts indicating the presence of the triazole ring and its substituents. urfu.ruresearchgate.net Infrared (IR) spectroscopy helps to identify functional groups, while mass spectrometry confirms the molecular weight. researchgate.net

Scope and Objectives of Academic Research on 4H-1,2,4-Triazol-3-amine, 4-propyl-

The academic interest in 4H-1,2,4-Triazol-3-amine, 4-propyl- lies in its potential as a building block for more complex molecules and for the exploration of its own intrinsic properties.

Identification of Knowledge Gaps in the Literature for 4H-1,2,4-Triazol-3-amine, 4-propyl-

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning 4H-1,2,4-Triazol-3-amine, 4-propyl-. While numerous studies focus on the broader class of 1,2,4-triazoles and even 4-alkyl-substituted derivatives, there is a scarcity of research dedicated specifically to the 4-propyl variant. nih.gov Key areas where information is lacking include:

Detailed Synthesis and Optimization: While general synthetic methods for 4-substituted-1,2,4-triazoles exist, specific, optimized, and high-yield synthetic routes for 4H-1,2,4-Triazol-3-amine, 4-propyl- are not well-documented.

Comprehensive Spectroscopic and Structural Analysis: Detailed spectroscopic data (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction studies are not readily available in the public domain, which would be invaluable for confirming its precise three-dimensional structure and electronic properties.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of the amino group and the triazole ring of this specific compound is needed to understand its potential for further chemical transformations.

Biological Activity Screening: There is a lack of published data on the biological activities of 4H-1,2,4-Triazol-3-amine, 4-propyl-.

Methodological Approaches for Comprehensive Investigation of 4H-1,2,4-Triazol-3-amine, 4-propyl-

To address the identified knowledge gaps, a multi-faceted methodological approach is warranted. A comprehensive investigation would involve:

Systematic Synthetic Exploration: This would include the adaptation and optimization of known synthetic routes for 1,2,4-triazoles, such as the reaction of n-propylthiosemicarbazide with a suitable reagent or the direct reaction of propionic acid with hydrazine derivatives under various catalytic conditions. nih.govgoogle.com The development of novel, efficient, and scalable synthetic methods would be a primary objective.

Thorough Physicochemical Characterization: The synthesized compound would be subjected to a full suite of analytical techniques. High-resolution mass spectrometry would confirm the elemental composition. 1D and 2D NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) would be employed for complete structural elucidation and to distinguish it from potential isomers. urfu.ru Single-crystal X-ray crystallography would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to complement experimental data by providing insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of the molecule. nih.gov

Reactivity Studies: The reactivity of the 3-amino group could be explored through reactions such as acylation, alkylation, and Schiff base formation to create a library of new derivatives. The stability of the triazole ring under various conditions (acidic, basic, oxidative, reductive) should also be investigated.

Table 2: Proposed Research Methodologies for 4H-1,2,4-Triazol-3-amine, 4-propyl-

| Research Area | Proposed Methodologies |

| Synthesis | Optimization of thiosemicarbazide cyclization; Development of novel catalytic routes. |

| Structural Analysis | 1D & 2D NMR (¹H, ¹³C, HSQC, HMBC); High-Resolution Mass Spectrometry; Single-Crystal X-ray Diffraction; FT-IR Spectroscopy. |

| Computational Study | Density Functional Theory (DFT) for electronic structure and reactivity prediction. |

| Reactivity Profiling | Acylation, alkylation, and condensation reactions of the amino group; Stability studies under various chemical conditions. |

This table is interactive. You can sort the data by clicking on the column headers.

Contributions of Research on 4H-1,2,4-Triazol-3-amine, 4-propyl- to Heterocyclic Chemistry

The field of heterocyclic chemistry is continually enriched by the exploration of versatile molecular scaffolds that serve as foundational building blocks for more complex structures. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a prominent example of such a scaffold, valued for its stability and diverse reactivity. bohrium.comresearchgate.net Within this class, 4-amino-1,2,4-triazole (B31798) derivatives are of particular interest due to the presence of a reactive exocyclic amino group, which provides a key site for synthetic elaboration.

The compound 4H-1,2,4-Triazol-3-amine, 4-propyl- (see Table 1 for properties) embodies the characteristic features of a 4-amino-1,2,4-triazole and serves as a valuable, albeit specialized, precursor in the synthesis of novel heterocyclic systems. nih.gov Its contribution to heterocyclic chemistry lies in its potential to act as a binucleophile, enabling the construction of fused ring systems through cyclocondensation reactions. The presence of the 4-propyl group provides specific solubility and steric properties, influencing reaction kinetics and the characteristics of the resulting compounds.

Table 1: Physicochemical Properties of 4H-1,2,4-Triazol-3-amine, 4-propyl- A summary of the key computed physicochemical properties of the title compound.

| Property | Value |

|---|

Data sourced from PubChem CID 143568. nih.gov

Research into the reactivity of analogous 4-amino-1,2,4-triazoles has demonstrated their utility in forming a variety of fused heterocyclic systems. These reactions typically involve the condensation of the 4-amino group and an adjacent ring nitrogen with bifunctional electrophiles. This established reactivity provides a clear blueprint for the potential synthetic applications of 4H-1,2,4-Triazol-3-amine, 4-propyl- .

For instance, the reaction of 4-amino-1,2,4-triazoles with β-dicarbonyl compounds or α,β-unsaturated ketones is a well-established route to the synthesis of triazolo[4,3-a]pyrimidines. bohrium.com Similarly, reactions with α-haloketones or related compounds can lead to the formation of triazolo[4,3-b] nih.govnist.govekb.egtriazines. The versatility of the 4-amino-1,2,4-triazole scaffold allows it to be a precursor to a wide array of bicyclic and polycyclic heterocyclic compounds. nih.govrsc.org

The primary contribution of research on compounds like 4H-1,2,4-Triazol-3-amine, 4-propyl- is the expansion of the library of available building blocks for creating novel molecular architectures. The specific 4-propyl substituent can be leveraged to fine-tune the properties of the resulting fused systems, which is a key strategy in areas such as materials science and medicinal chemistry. While specific literature detailing the cyclocondensation reactions of 4H-1,2,4-Triazol-3-amine, 4-propyl- is limited, its role as a building block can be inferred from the extensive research on related structures (see Table 2).

Table 2: Potential Fused Heterocyclic Systems from 4-Amino-1,2,4-Triazole Precursors This table outlines examples of fused heterocyclic systems that are commonly synthesized from 4-amino-1,2,4-triazole scaffolds, indicating the potential reaction pathways for 4H-1,2,4-Triazol-3-amine, 4-propyl-.

| Reactant Type | Resulting Fused System | Reaction Type |

|---|

Based on established synthetic routes for 4-amino-1,2,4-triazole derivatives. bohrium.comnih.gov

Furthermore, the 1,2,4-triazole ring can function as a bioisosteric replacement for amide or thioamide groups. nih.gov This principle allows chemists to incorporate the triazole moiety into larger molecules to modify their conformational properties and biological interactions. The research on 4H-1,2,4-Triazol-3-amine, 4-propyl- and its derivatives contributes to this area by providing a scaffold that mimics a peptide bond but with a different geometric and electronic profile, which is a significant concept in the design of peptidomimetics and other bioactive molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58661-97-5 |

|---|---|

Molecular Formula |

C5H10N4 |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

4-propyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H10N4/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3,(H2,6,8) |

InChI Key |

SFYKXXAKLXIRDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=NN=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 4h 1,2,4 Triazol 3 Amine, 4 Propyl

Primary Synthetic Routes to 4H-1,2,4-Triazol-3-amine, 4-propyl- and Related Derivatives

The construction of the 1,2,4-triazole (B32235) ring system is a well-established area of organic synthesis. google.com These methods can be broadly categorized into conventional multistep pathways and modern, more efficient approaches.

Conventional Multistep Synthesis Pathways

Traditional methods for synthesizing 1,2,4-triazole derivatives often involve sequential reactions, starting from readily available precursors. nih.govzsmu.edu.ua These routes, while reliable, may require multiple steps and purification processes.

The synthesis of 4-substituted-4H-1,2,4-triazol-3-amines typically involves the reaction of a suitable nitrogen-containing precursor with a reagent that provides the remaining atoms for the triazole ring. One common strategy involves the use of thioureas. For instance, 1,3-disubstituted thioureas can be converted to the corresponding aryl-(4-aryl-4H- frontiersin.orgacs.orgfrontiersin.orgtriazol-3-yl)-amine through a thiophile-promoted reaction that proceeds via a carbodiimide (B86325) intermediate, followed by addition-dehydration with an acyl hydrazide. nih.gov

Another key precursor for the synthesis of 4-amino-1,2,4-triazoles is hydrazine (B178648) or its derivatives. google.comnih.gov For example, the reaction of hydrazine hydrate (B1144303) with formic acid is a known method for producing 4-amino-1,2,4-triazole (B31798). google.com To obtain the 4-propyl derivative, a similar approach could be envisioned using a propyl-substituted hydrazine or a subsequent alkylation step. A general method for preparing 3-amino-1,2,4-triazoles involves the reaction of a substituted hydrazine with an appropriate carbon source, followed by cyclization. nih.gov

The following table outlines some common precursors and their resulting triazole derivatives:

| Precursor 1 | Precursor 2 | Resulting Triazole Derivative | Reference |

| 1,3-Disubstituted Thiourea (B124793) | Acyl Hydrazide | Aryl-(4-aryl-4H- frontiersin.orgacs.orgfrontiersin.orgtriazol-3-yl)-amine | nih.gov |

| Hydrazine Hydrate | Formic Acid | 4-Amino-1,2,4-triazole | google.com |

| Substituted Hydrazine | Trimethyl Orthoformate | 3-Amino-1,2,4-triazole | nih.gov |

| Hydrazide Compounds | Isothiocyanates | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | nih.govmdpi.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Factors such as temperature, solvent, catalyst, and reaction time play a significant role. For example, in the synthesis of 4-amino-1,2,4-triazole derivatives from hydrazine and carboxylic acids, the use of an insoluble polymer with acidic functional groups can lead to high yields under mild conditions. google.com The reaction temperature may need to be adjusted based on the specific carboxylic acid used; for instance, the synthesis of 3,5-di-n-propyl-4-amino-1,2,4-(4H)triazole requires a higher temperature (200°C) compared to other derivatives. google.com

In the synthesis of aryl-(4-phenyl-4H- frontiersin.orgacs.orgfrontiersin.orgtriazol-3-yl)-amine from 1,3-diphenylthiourea and formylhydrazide, the choice of thiophile significantly impacts the yield, with some reagents providing yields as high as 91% when used in appropriate stoichiometric amounts. nih.gov The study of reaction kinetics can also reveal important insights for optimization. nih.gov

Modernized Synthetic Approaches and Catalytic Systems

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for triazole synthesis. frontiersin.orgrsc.org These approaches often utilize novel catalytic systems and energy sources to accelerate reactions and improve outcomes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pnrjournal.comnih.goveurekaselect.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. pnrjournal.comnih.gov For instance, a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles can be achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org

Microwave irradiation has been shown to be particularly effective in the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives, significantly reducing reaction times from hours to seconds with high yields. nih.gov Similarly, the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole was accomplished in just 8-9 minutes under microwave irradiation, a substantial improvement over the 10-hour reflux required by traditional methods. nih.gov The efficient synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine (B1677879) bicarbonate and carboxylic acids has also been demonstrated using controlled microwave synthesis conditions. mdpi.com

The following table summarizes the advantages of microwave-assisted synthesis for certain triazole derivatives:

| Compound | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | 82% | nih.gov |

| 3,5-Dibenzyl-4-amino-1,2,4-triazole | 10 hours | 8–9 minutes | Not specified | nih.gov |

| Thioether derivatives containing 1,2,4-triazole moieties | Not specified | 15 minutes | 81% | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of triazole synthesis, this includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods. frontiersin.orgrsc.org

Ionic liquids, for example, are considered "green" solvents due to their low vapor pressure and thermal stability, and they have been used as both solvent and catalyst in the synthesis of 1,2,3-triazoles. nih.govfrontiersin.org Metal-free catalytic systems are also gaining prominence as a greener alternative to traditional metal catalysts. frontiersin.org Furthermore, one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, contribute to green chemistry by reducing solvent usage and waste generation. mdpi.comnih.gov The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium in the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles is another example of a green chemistry approach. organic-chemistry.org

Novel Catalytic Systems for Triazole Ring Formation

The synthesis of the 1,2,4-triazole core, a key structural motif in many biologically active molecules, has been significantly advanced through the development of novel catalytic systems. nih.govnih.gov These modern methods offer improvements in efficiency, regioselectivity, and substrate scope over traditional synthetic routes.

Copper-based catalysts are prominent in the construction of 1,2,4-triazole rings. One approach involves a copper-catalyzed cascade reaction that accomplishes sequential N-C and N-N bond formation through oxidative coupling, using air as a green oxidant. organic-chemistry.org This method is advantageous due to the use of readily available and inexpensive materials. organic-chemistry.org Another copper-catalyzed strategy is the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles via a cascade addition-oxidation cyclization. frontiersin.org This reaction employs a heterogeneous copper(I) complex, which facilitates recycling of the catalyst. frontiersin.org Furthermore, the regioselective synthesis of either 1,5-disubstituted or 1,3-disubstituted 1,2,4-triazoles can be controlled by the choice of metal catalyst; copper(II) catalysis typically yields 1,5-disubstituted products, whereas silver(I) catalysis selectively produces 1,3-disubstituted triazoles from aryl diazonium salts and isocyanides. organic-chemistry.orgfrontiersin.org

Iron-catalyzed systems have also emerged as a powerful tool. A novel one-pot synthesis of 3-amino-1,2,4-triazoles has been developed using an iron(III) chloride catalyst. researchgate.net This method involves the reaction of cyanamide (B42294) with hydroxylamine, followed by an iron-catalyzed reaction with various nitriles, demonstrating good yields for a range of substrates. researchgate.netmdpi.com

Other catalytic approaches include iodine-mediated oxidative cyclization. For instance, hydrazones can be converted to 1,3,5-trisubstituted 1,2,4-triazoles by reacting with amines in the presence of iodine and tert-butyl hydroperoxide (TBHP), tolerating a wide variety of functional groups. frontiersin.org

These catalytic methodologies provide robust and versatile pathways to access substituted 1,2,4-triazoles, including N-alkylated structures like 4-propyl-4H-1,2,4-triazol-3-amine, by allowing for the incorporation of the N4-propyl group either during or after the ring-forming step.

Derivatization Strategies for the Amino and Propyl Moieties of 4H-1,2,4-Triazol-3-amine, 4-propyl-

Functionalization of the Amino Group (C3-amine)

The exocyclic amino group at the C3 position of the 1,2,4-triazole ring is a key site for structural modification, enabling the synthesis of a diverse range of derivatives with varied chemical properties.

The primary amino group readily undergoes acylation and sulfonylation to form the corresponding amides and sulfonamides. These reactions are typically achieved by treating the 3-amino-1,2,4-triazole with an appropriate acyl chloride, sulfonyl chloride, or anhydride in the presence of a base like pyridine. nih.gov

For example, a series of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines were synthesized by reacting substituted phenyl-1H-1,2,4-triazole-3,5-diamines with various benzenesulfonyl chlorides in pyridine. nih.gov This sulfonamidation reaction highlights a pathway to novel derivatives with potential biological applications. nih.gov The introduced amide and sulfonamide moieties can act as isosteres for other functional groups, potentially enhancing pharmacokinetic properties. researchgate.netnih.gov

Table 1: Examples of Sulfonamidation of 3-Amino-1,2,4-triazole Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

| N³-(p-Tolyl)-1H-1,2,4-triazole-3,5-diamine | p-Toluenesulfonyl chloride | N³-(p-Tolyl)-1-tosyl-1H-1,2,4-triazole-3,5-diamine | 23 | nih.gov |

| N³-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine | 4-Phenoxybenzenesulfonyl chloride | N³-(4-Chlorophenyl)-1-((4-phenoxyphenyl)sulfonyl)-1H-1,2,4-triazole-3,5-diamine | 21 | nih.gov |

The condensation of the C3-amino group with various aldehydes and ketones is a well-established method for forming Schiff bases (imines). nih.govdergipark.org.tr This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. The process can be carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a solvent like methanol (B129727), sometimes with a few drops of an acid catalyst such as glacial acetic acid. nih.govresearchgate.net Sonication has also been employed to afford the desired Schiff bases in excellent yields within minutes. nih.gov

These Schiff bases, containing the reactive azomethine (-CH=N-) group, are stable intermediates for further chemical transformations and are themselves subjects of significant research. nih.govmwjscience.com The stability of these compounds is generally greater when derived from aromatic aldehydes compared to aliphatic ones, due to conjugation. dergipark.org.tr The formation of Schiff bases from 3-amino-1,2,4-triazoles has been widely documented as a route to molecules with diverse applications. nih.govdergipark.org.tr

Table 2: Synthesis of Schiff Bases from 3-Amino-1,2,4-triazole

| Amine Reactant | Aldehyde Reactant | Method | Yield (%) | Reference |

| 3-amino-1,2,4-triazole | Thiophene-2-carboxaldehyde | Sonication | 99 | nih.gov |

| 3-amino-1,2,4-triazole | 5-Nitrothiophene-2-carboxaldehyde | Sonication | 89 | nih.gov |

| 3-amino-1,2,4-triazole | Various aromatic aldehydes | Reflux in methanol | Not specified | nih.gov |

Direct alkylation and acylation of the exocyclic amino group provide another route for derivatization. While alkylation can sometimes occur at the ring nitrogens, specific conditions can favor substitution on the C3-amine. researchgate.net For instance, studies on 4-amino-1,2,4-triazole have shown that alkylation can occur on the exocyclic amino group. researchgate.net

Acylation of 3-amino-1,2,4-triazoles can lead to different products depending on the reaction conditions. While acylation often occurs on the N2 nitrogen of the triazole ring, forming 2-acyl-3-amino-1,2,4-triazoles, derivatization of the exocyclic amine is also a key synthetic transformation, typically falling under amidation reactions as described previously. acs.orgacs.org The synthesis of N,N-disubstituted 3-amino-1,2,4-triazoles has been achieved from di(benzotriazolyl)methanimines and substituted hydrazines, offering a regioselective method under mild conditions. researchgate.net

Modifications at the N4-Propyl Substituent

Direct chemical modification of the N4-propyl group on a pre-formed 4-propyl-4H-1,2,4-triazol-3-amine is synthetically challenging. A more common and strategic approach involves the synthesis of analogues where the N4-substituent is a functionally modified propyl chain. This is typically achieved by using a modified starting material during the triazole ring synthesis.

For example, a general process for preparing 4-amino-1,2,4-(4H)triazole derivatives involves reacting hydrazine with a corresponding carboxylic acid. google.com To synthesize an analogue with a modified propyl group, one would start with a functionalized butyric acid derivative instead of butyric acid itself. google.com

Alternatively, N-alkylation of a pre-existing 1,2,4-triazole ring is a viable strategy for introducing functionalized alkyl chains. While this can lead to a mixture of regioisomers (N1, N2, or N4 alkylation), specific methods have been developed to improve regioselectivity. mdpi.com For instance, the introduction of an alkyl/aryloxymethyl substituent at the N1 position of methyl 1,2,4-triazole-3-carboxylate (B8385096) has been achieved with high regioselectivity by using N-silyl derivatives of the triazole. mdpi.com Although this example pertains to the N1 position, similar principles can be applied to direct substitution to the N4 position, allowing for the introduction of propyl chains bearing hydroxyl, halogen, or other functional groups for further manipulation.

Introduction of Additional Functional Groups on the Propyl Chain

While the synthesis of the parent compound, 4H-1,2,4-Triazol-3-amine, 4-propyl-, is the primary focus, the introduction of functional groups onto the N-propyl chain can lead to a diverse library of analogues for further research. These modifications are typically performed on the N-alkylated triazole core, or by using a functionalized propyl-containing starting material.

Standard organic transformations can be applied to the propyl group. For instance, terminal hydroxylation could be achieved through selective oxidation, or the introduction of a halogen at a specific position on the propyl chain could be accomplished using appropriate halogenating agents. This functionalized propyl group could then serve as a handle for further synthetic elaborations, such as the introduction of other functional groups via nucleophilic substitution or cross-coupling reactions. The reactivity of the triazole ring and the amino group must be considered, and protection-deprotection strategies may be necessary.

Another approach is to start with a functionalized propyl-containing precursor. For example, using a 4-(3-hydroxypropyl)thiosemicarbazide in the cyclization reaction would directly yield the corresponding hydroxylated analogue.

Chain Elongation and Cyclization Reactions

The synthesis of 4H-1,2,4-Triazol-3-amine, 4-propyl- and its analogues often involves a key cyclization step. Two prominent methods are the Einhorn-Brunner reaction and the Pellizzari reaction, both of which are variations of the synthesis of 1,2,4-triazoles from hydrazides and other reagents. A more direct and widely used method for 3-amino-1,2,4-triazoles is the cyclization of guanylhydrazones, which can be formed from the reaction of aminoguanidine with aldehydes or ketones.

A plausible and efficient route to 4H-1,2,4-Triazol-3-amine, 4-propyl- starts with the synthesis of 1-propyl-3-acylthiosemicarbazide. This intermediate can be prepared by reacting propyl isothiocyanate with an acyl hydrazide. Subsequent intramolecular cyclization of the acylthiosemicarbazide, typically under basic conditions, leads to the formation of the 1,2,4-triazole ring. ptfarm.pl The reaction conditions for the cyclization step are crucial to ensure the desired regiochemistry.

Alternatively, the reaction of aminoguanidine with a propyl-containing carboxylic acid derivative can be employed. at.uaijisrt.com For instance, reacting aminoguanidine with butyric acid or one of its activated forms (e.g., acyl chloride, ester) would lead to an acylaminoguanidine intermediate, which can then be cyclized to the desired 3-amino-5-propyl-1,2,4-triazole. To obtain the 4-propyl isomer, a different strategy involving N-propylation of a pre-formed triazole ring or cyclization of a 4-propyl-substituted precursor is necessary. nih.gov

A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide derivative. nih.gov This approach offers flexibility in introducing various substituents.

| Starting Materials | Key Intermediates | Reaction Type | Reference |

| Propyl isothiocyanate, Acyl hydrazide | 1-Propyl-3-acylthiosemicarbazide | Cyclization | ptfarm.pl |

| Aminoguanidine, Butyric acid derivative | Acylaminoguanidine | Acylation, Cyclization | at.uaijisrt.com |

| Substituted hydrazinecarboximidamide | N/A | Cyclization | nih.gov |

| N,N'-bis(4-bromobenzoyl)hydrazine, Propylamine | 4-propyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | N-Alkylation, Cyclization | nih.gov |

Strategies for Stereoselective Synthesis of Chiral 4H-1,2,4-Triazol-3-amine, 4-propyl- Analogues (if applicable)

The parent compound, 4H-1,2,4-Triazol-3-amine, 4-propyl-, is achiral. However, the development of stereoselective methods is highly relevant for the synthesis of chiral analogues, where a stereocenter is introduced, for instance, on the propyl chain or by creating atropisomerism. nih.govnih.gov

Asymmetric Catalysis in Triazole Synthesis

Asymmetric catalysis offers an elegant approach to introduce chirality in the synthesis of triazole analogues. While direct asymmetric synthesis of the 4-propyl derivative is not applicable due to its achiral nature, these methods are crucial for creating chiral analogues. For example, an asymmetric C-H activation/alkynylation on the propyl chain could introduce a stereocenter. acs.org

In the context of the broader triazole class, chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles through an asymmetric cyclodehydration reaction. nih.govnih.gov This highlights the potential of asymmetric catalysis to control stereochemistry in triazole systems. Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, can be rendered enantioselective for the synthesis of chiral 1,2,3-triazoles, and similar principles could be explored for 1,2,4-triazole analogues. thieme-connect.comnih.govthieme-connect.com

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.comscielo.org.mx A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral analogues of 4H-1,2,4-Triazol-3-amine, 4-propyl-, a chiral auxiliary could be attached to the propyl chain precursor. For example, a chiral alcohol could be used to form an ester with a carboxylic acid that will become part of the propyl chain. After a diastereoselective reaction to introduce a new stereocenter, the auxiliary can be cleaved. Evans oxazolidinones and SAMP/RAMP hydrazones are examples of powerful chiral auxiliaries that have been widely used in asymmetric alkylation reactions. wikipedia.org Sulfur-based chiral auxiliaries derived from amino acids have also shown great utility in various asymmetric transformations. scielo.org.mxresearchgate.net

| Strategy | Description | Potential Application for Analogues | Reference |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Atroposelective synthesis of N-aryl analogues; Asymmetric functionalization of the propyl chain. | nih.govnih.gov |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct a diastereoselective reaction. | Asymmetric synthesis of analogues with stereocenters on the N-alkyl side chain. | wikipedia.orgsigmaaldrich.comscielo.org.mx |

Large-Scale Synthetic Considerations and Process Intensification for Research Production

Transitioning a synthetic route from laboratory scale to larger-scale research production requires careful consideration of factors such as safety, cost, efficiency, and environmental impact. For the synthesis of 4H-1,2,4-Triazol-3-amine, 4-propyl-, several aspects of process intensification can be explored.

One key consideration is the choice of starting materials and reagents. For large-scale synthesis, readily available and inexpensive starting materials are preferred. The use of hazardous reagents should be minimized or replaced with safer alternatives. For instance, while acyl chlorides are reactive, they can be corrosive and produce HCl as a byproduct. Using the corresponding carboxylic acid directly with a suitable coupling agent or under thermal conditions might be a more scalable approach. mdpi.com

Process intensification techniques such as continuous flow chemistry offer significant advantages for the synthesis of heterocyclic compounds like 1,2,4-triazoles. researchgate.netrsc.org Flow reactors allow for better control over reaction parameters (temperature, pressure, reaction time), improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net The synthesis of 1,2,4-triazoles has been successfully demonstrated using continuous flow platforms, often involving a high-temperature cyclization step. researchgate.net

Microwave-assisted synthesis is another valuable tool for process intensification, as it can significantly reduce reaction times and improve yields. mdpi.comnih.gov The cyclodehydration step in triazole synthesis, for example, can often be accelerated using microwave irradiation. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Elucidation of 4h 1,2,4 Triazol 3 Amine, 4 Propyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including 4H-1,2,4-triazol-3-amine, 4-propyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics.

The ¹H NMR spectrum of 4-propyl-4H-1,2,4-triazol-3-amine reveals distinct signals corresponding to the different proton environments within the molecule. In a typical spectrum recorded in a deuterated solvent like DMSO-d₆, the protons of the propyl group exhibit characteristic splitting patterns. The terminal methyl (CH₃) protons appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a multiplet (sextet), and the methylene protons directly attached to the triazole nitrogen (N-CH₂) as another triplet. The amine (NH₂) protons usually present as a broad singlet, and the C5-H proton of the triazole ring appears as a downfield singlet.

For instance, in related 4-substituted-1,2,4-triazole derivatives, the triazole proton signal is often observed in the region of δ 8.20-8.75 ppm. researchgate.net The chemical shifts and coupling constants are instrumental in confirming the propyl chain's connectivity and conformation.

Table 1: Representative ¹H NMR Data for 4-Substituted-1,2,4-triazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Triazole C-H | 8.20-8.75 | s | - |

| Amine (NH₂) | 5.35-5.41 | s (broad) | - |

| N-CH₂ (propyl) | ~4.00 | t | ~7.0 |

| CH₂ (propyl) | ~1.60 | m | ~7.0 |

| CH₃ (propyl) | ~0.80 | t | ~7.0 |

Note: Data are generalized from typical spectra of related compounds and may vary based on solvent and specific substitution.

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. In the ¹³C NMR spectrum of 4-propyl-4H-1,2,4-triazol-3-amine, the two carbon atoms of the triazole ring (C3 and C5) resonate at distinct downfield chemical shifts, typically in the range of 140-160 ppm, reflecting their electron-deficient nature. For example, in similar structures, these carbons can appear at chemical shift values between 160 to 106 ppm. researchgate.net The carbon atoms of the propyl group are observed at upfield chemical shifts. The N-CH₂ carbon appears around 40-50 ppm, the central CH₂ carbon around 20-25 ppm, and the terminal CH₃ carbon at approximately 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Propyl-4H-1,2,4-triazol-3-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole) | ~155 |

| C5 (Triazole) | ~145 |

| N-CH₂ (propyl) | ~45 |

| CH₂ (propyl) | ~22 |

| CH₃ (propyl) | ~11 |

Note: These are predicted values and can vary in experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. youtube.com For 4-propyl-4H-1,2,4-triazol-3-amine, COSY would show correlations between the adjacent methylene groups of the propyl chain (N-CH₂ and CH₂) and between the central methylene and the terminal methyl protons, confirming the propyl group's structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.com It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the signal for the N-CH₂ protons would show a cross-peak with the N-CH₂ carbon signal. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the N-CH₂ protons would show a correlation to the C5 carbon of the triazole ring, confirming the attachment point of the propyl group.

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. ncl.res.in This is crucial for studying polymorphism, where a compound can exist in different crystalline forms, and for understanding supramolecular arrangements, such as hydrogen bonding networks. For 1,2,4-triazole (B32235) derivatives, ssNMR can differentiate between tautomeric forms and provide details on intermolecular interactions that are averaged out in solution. ncl.res.in For example, ¹H MAS and ¹³C CP-MAS experiments on related triazoles have been used to identify the signals of NH protons and triazole ring carbons in the solid state. ncl.res.in

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for gaining insights into its conformational properties.

The IR spectrum of 4-propyl-4H-1,2,4-triazol-3-amine displays a series of absorption bands that are characteristic of its functional groups. nih.gov The N-H stretching vibrations of the primary amine group (NH₂) typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the propyl group are observed around 2960-2850 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring give rise to characteristic absorptions in the 1650-1500 cm⁻¹ region. researchgate.net The C-N stretching vibrations and various bending vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule. The analysis of these bands confirms the presence of the key functional groups and provides information about the molecular structure. nih.gov

Table 3: Characteristic IR Absorption Bands for 4-Propyl-4H-1,2,4-triazol-3-amine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amine) | 3400-3200 | Medium-Strong |

| C-H Stretching (Alkyl) | 2960-2850 | Medium-Strong |

| C=N Stretching (Triazole) | 1650-1550 | Medium |

| N-H Bending (Amine) | 1640-1560 | Medium |

| C-N Stretching | 1400-1200 | Medium |

Note: These are typical ranges and the exact positions and intensities can be influenced by the molecular environment and physical state.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecular structures. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This distinction allows for the observation of vibrational modes that may be weak or absent in IR spectra, such as certain symmetric stretching modes.

For 4H-1,2,4-triazol-3-amine, 4-propyl-, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the triazole ring, the propyl substituent, and the amino group. The analysis of related 1,2,4-triazole compounds via Raman spectroscopy and density functional theory (DFT) calculations provides a basis for assigning these vibrational modes. researchgate.netresearchgate.netresearchgate.net Studies on 1,2,4-triazole itself have helped to identify the characteristic frequencies of the triazole ring. researchgate.netrsc.org The presence of substituents, such as the 4-propyl group, influences the electronic distribution and vibrational frequencies of the ring. nih.gov

Key vibrational modes anticipated in the Raman spectrum of 4H-1,2,4-triazol-3-amine, 4-propyl- include:

Triazole Ring Vibrations: The stretching and deformation modes of the C=N, N-N, C-N, and C-H bonds within the triazole ring. These typically appear in the 1000-1600 cm⁻¹ region. researchgate.net

Propyl Group Vibrations: C-H stretching vibrations (symmetric and asymmetric) in the 2800-3000 cm⁻¹ range, as well as CH₂ and CH₃ bending, wagging, and twisting modes at lower frequencies.

Amino Group Vibrations: N-H stretching vibrations, typically observed as strong bands in the 3200-3400 cm⁻¹ region, and NH₂ scissoring modes around 1600 cm⁻¹. researchgate.net

Ring Breathing Modes: Symmetric vibrations of the entire triazole ring, which are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

The table below outlines the expected Raman shifts and their assignments for 4H-1,2,4-Triazol-3-amine, 4-propyl-, based on data from analogous structures. researchgate.netresearchgate.netresearchgate.net

Table 1: Predicted Raman Shifts for 4H-1,2,4-Triazol-3-amine, 4-propyl-

| Predicted Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3200 | N-H stretching (amino group) |

| ~2960 - 2870 | C-H stretching (propyl group) |

| ~1600 | NH₂ scissoring |

| ~1550 | C=N stretching (triazole ring) |

| ~1450 | CH₂/CH₃ deformation (propyl group) |

| ~1285 | N-C stretching |

| ~1050 | C-N-C stretching |

| ~1000 | Triazole ring breathing |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, electron ionization mass spectrometry (EI-MS) provides critical data. The molecular weight of this compound has been determined to be 126.1597 g/mol . nist.govnist.gov The mass spectrum reveals a molecular ion peak (M⁺) corresponding to this mass, confirming the compound's elemental formula. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, the exact mass provides definitive confirmation of its atomic composition. The calculated exact mass from its molecular formula, C₅H₁₀N₄, is 126.090546336 Da. nih.gov This value is a crucial parameter for the identification and characterization of the compound in complex mixtures and for verifying its synthesis.

Table 2: Molecular and Exact Mass of 4H-1,2,4-Triazol-3-amine, 4-propyl-

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀N₄ | nist.govnih.gov |

| Molecular Weight | 126.16 g/mol | nih.gov |

| Exact Mass | 126.090546336 Da | nih.gov |

Fragmentation Pathways and Structural Information Derivation

Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺) which can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

The fragmentation of 4H-1,2,4-Triazol-3-amine, 4-propyl- is expected to proceed through several key pathways, primarily involving the cleavage of the propyl substituent and the decomposition of the triazole ring. General studies on the mass spectrometric fragmentation of 1,2,4-triazole derivatives show characteristic losses of small neutral molecules. researchgate.netresearchgate.net

Expected fragmentation pathways for 4-propyl-4H-1,2,4-triazol-3-amine include:

Loss of Propene: A common fragmentation for propyl-substituted compounds is the McLafferty rearrangement, leading to the loss of propene (C₃H₆, 42 Da) and the formation of a fragment ion at m/z 84.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the triazole nitrogen (alpha-cleavage) can result in the loss of an ethyl radical (•C₂H₅, 29 Da), producing a fragment at m/z 97.

Ring Fragmentation: The triazole ring itself can fragment through the loss of neutral molecules such as N₂, HCN, or N₂H₂. For instance, the molecular ion (m/z 126) can lose N₂ to form a fragment at m/z 98. The NIST Chemistry WebBook notes an appearance energy of 10.4 eV for a C₂H₄N₄⁺ fragment, suggesting a complex rearrangement and cleavage of the propyl group. nist.gov

Table 3: Potential Mass Spectrometry Fragments for 4H-1,2,4-Triazol-3-amine, 4-propyl-

| m/z | Proposed Fragment Structure/Formula | Neutral Loss |

| 126 | [C₅H₁₀N₄]⁺• (Molecular Ion) | - |

| 97 | [C₃H₅N₄]⁺ | •C₂H₅ |

| 84 | [C₂H₄N₄]⁺• | C₃H₆ |

| 83 | [C₂H₃N₄]⁺ | •C₃H₇ |

| 69 | [C₂H₃N₃]⁺• | C₃H₇N |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 4H-1,2,4-Triazol-3-amine, 4-propyl- is not prominently available in the reviewed literature, analysis of closely related structures provides a strong predictive model for its molecular geometry. rsc.orgrsc.org For instance, the crystal structure of 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole reveals a planar triazole ring. rsc.org It is expected that the 1,2,4-triazole ring in the title compound would also be essentially planar. The analysis would precisely define the bond distances within the triazole ring (e.g., N-N, N-C) and the geometry of the N-propyl bond. The conformation of the propyl chain relative to the plane of the triazole ring would also be determined, revealing any steric influences on the molecule's shape.

Crystal Packing and Supramolecular Interactions in the Solid State

The solid-state architecture of 4H-1,2,4-Triazol-3-amine, 4-propyl- would be dictated by a combination of intermolecular forces. The 1,2,4-triazole scaffold is rich in hydrogen bond donors (the amino group) and acceptors (the ring nitrogen atoms), making it highly capable of forming extensive hydrogen-bonding networks. rsc.orgresearchgate.netnih.gov

Key supramolecular interactions expected in the crystal structure include:

Hydrogen Bonding: The primary interaction governing the crystal packing is likely to be hydrogen bonds between the amino group (N-H) of one molecule and the un-substituted nitrogen atoms (N1 or N2) of the triazole ring of a neighboring molecule. acs.org These N-H···N interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov

Van der Waals Forces: The propyl groups, being nonpolar, would interact through weaker van der Waals forces, influencing the spacing and arrangement of the molecules in the crystal.

These noncovalent interactions are crucial as they define the material's physical properties, such as melting point and solubility. researchgate.net

Table 4: Expected Supramolecular Interactions in Crystalline 4H-1,2,4-Triazol-3-amine, 4-propyl-

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

| Hydrogen Bonding | Amino Group (N-H) | Triazole Ring (N) | Primary driver of crystal packing |

| π-π Stacking | Triazole Ring (π system) | Triazole Ring (π system) | Contributes to lattice energy and stability |

| Van der Waals Forces | Propyl Group (C-H) | Propyl Group (C-H) | Influences intermolecular spacing and density |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Visible spectroscopy is a pivotal analytical technique for characterizing the electronic transitions and chromophoric systems within molecules. In the context of 4H-1,2,4-triazole derivatives, this method provides valuable insights into the influence of substituents and the surrounding solvent environment on the electronic structure of the triazole ring and its associated functional groups. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*). The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar extinction coefficient, ε) are key parameters derived from UV-Vis spectra.

Absorption Maxima and Molar Extinction Coefficients

For instance, a series of 4-alkyl-3,5-bis(aryl)-4H-1,2,4-triazole derivatives have been synthesized and their UV-Vis spectroscopic data recorded in dichloromethane. nih.gov These compounds, while differing in substitution at the 3 and 5 positions from the target molecule, provide an approximation of the absorption characteristics for the 4-alkyl-4H-1,2,4-triazole core. The position and intensity of the absorption bands are significantly influenced by the nature of the aryl substituents.

Research on other derivatives, such as Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, shows multiple absorption bands, indicating complex electronic systems. For example, a Schiff base derived from 4-dimethylaminobenzaldehyde exhibited absorption maxima at 213 nm, 259 nm, and 374 nm. researchgate.net Another derivative, from 4-bromobenzaldehyde, showed peaks at 227 nm, 259 nm, and 307 nm. researchgate.net These variations highlight the sensitivity of the electronic spectra to the specific substitution pattern on the triazole ring.

Below is a table summarizing the UV-Vis absorption data for some representative 4-alkyl-4H-1,2,4-triazole derivatives, which can serve as a reference for understanding the potential electronic transitions in 4H-1,2,4-Triazol-3-amine, 4-propyl-.

| Compound | Solvent | Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, cm-1M-1) x 10-3 | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Dichloromethane | 351.0 | 59.5 | nih.gov |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | Dichloromethane | 297.0 | 36.4 | nih.gov |

| (E)-4-(4-(dimethylamino)benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | 213, 259, 374 | Not Reported | researchgate.net |

| (E)-4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | 227, 259, 307 | Not Reported | researchgate.net |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position, intensity, and shape of UV-Vis absorption bands, a phenomenon known as solvatochromism. scribd.comresearchgate.net These effects arise from differential solvation of the ground and excited states of the molecule. Generally, polar solvents can interact with polar molecules through dipole-dipole interactions and hydrogen bonding, leading to stabilization or destabilization of the electronic states. youtube.com

For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. This is because the excited state is typically more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, moving the absorption maximum to a shorter wavelength. This occurs because the non-bonding electrons are often involved in hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state. slideshare.net

In the study of certain bis-azo thiophene (B33073) dyes, a noticeable solvatochromic effect was observed. The absorption maxima of these dyes shifted to longer wavelengths (bathochromic shift) as the solvent polarity increased from methanol (B129727) to chloroform (B151607) to DMF. biointerfaceresearch.com For example, one of the dyes exhibited an absorption maximum at 502 nm in methanol, 512 nm in chloroform, and 654 nm in DMF. biointerfaceresearch.com This indicates a more polar excited state that is stabilized by the more polar solvents.

The following table illustrates the typical shifts in absorption maxima observed for a related class of dyes in different solvents, demonstrating the principle of solvatochromism.

| Compound Class | Solvent | Typical Absorption Range (λmax, nm) | Reference |

|---|---|---|---|

| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes | Methanol | 486 - 502 | biointerfaceresearch.com |

| Chloroform | 502 - 512 | biointerfaceresearch.com | |

| DMF | 626 - 654 | biointerfaceresearch.com |

Theoretical and Computational Investigations on 4h 1,2,4 Triazol 3 Amine, 4 Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 1,2,4-triazole (B32235) systems, these methods have been widely applied to understand their structure-activity relationships.

Density Functional Theory (DFT) is a powerful computational method for predicting the geometry and energy of molecules. Studies on various 1,2,4-triazole derivatives using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have shown that the triazole ring is planar. nih.govnih.gov The substitution at the N4 position with a propyl group and at the C3 position with an amine group is expected to influence the bond lengths and angles of the triazole core due to electronic and steric effects.

The geometry of 4H-1,2,4-Triazol-3-amine, 4-propyl- would be optimized to find its most stable three-dimensional arrangement. The key structural parameters, including bond lengths, bond angles, and dihedral angles, can be predicted with high accuracy. For instance, the C-N and N-N bond lengths within the triazole ring are expected to be intermediate between single and double bonds, indicative of the ring's aromatic character. The presence of the electron-donating amino group at the C3 position would likely lead to a slight elongation of the adjacent C-N bonds and a small alteration in the ring's internal angles. The propyl group at the N4 position, being an alkyl group, is not expected to significantly alter the electronic structure of the ring through resonance but will have steric implications.

Table 1: Predicted Geometrical Parameters of 4H-1,2,4-Triazol-3-amine, 4-propyl- based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| N1-N2 | ~1.38 |

| N2-C3 | ~1.32 |

| C3-N4 | ~1.37 |

| N4-C5 | ~1.36 |

| C5-N1 | ~1.33 |

| C3-NH2 | ~1.36 |

| N4-CH2(propyl) | ~1.47 |

| Bond Angles (degrees) | |

| N1-N2-C3 | ~108 |

| N2-C3-N4 | ~112 |

| C3-N4-C5 | ~105 |

| N4-C5-N1 | ~110 |

| C5-N1-N2 | ~105 |

Note: These values are illustrative and based on DFT studies of similar 4-substituted 1,2,4-triazole derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com

For 4H-1,2,4-Triazol-3-amine, 4-propyl-, the HOMO is expected to be localized primarily on the triazole ring and the exocyclic amino group, which are rich in π-electrons. The LUMO is likely to be distributed over the triazole ring as well. The presence of the electron-donating amino group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The alkyl (propyl) group at N4 has a smaller electronic effect but can influence the orbital energies through inductive effects.

Table 2: Predicted Frontier Molecular Orbital Energies of 4H-1,2,4-Triazol-3-amine, 4-propyl- based on Analogous Systems

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap | ~ 5.0 to 7.0 |

Note: These values are illustrative and based on FMO analysis of various substituted 1,2,4-triazoles. researchgate.netresearchgate.net

The Molecular Electrostatic Potential Surface (MEPS) provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). irjweb.comresearchgate.net This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack.

In 4H-1,2,4-Triazol-3-amine, 4-propyl-, the most negative electrostatic potential is expected to be located around the nitrogen atoms of the triazole ring (specifically N1 and N2) and the nitrogen of the amino group, due to the presence of lone pairs of electrons. These regions are the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the propyl chain will exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The MEPS analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the biological activity of many triazole derivatives. nih.gov

Tautomerism and Conformational Dynamics Studies

The structural flexibility of 4H-1,2,4-Triazol-3-amine, 4-propyl- is another important aspect that can be investigated computationally, encompassing both tautomerism of the triazole ring and the conformational freedom of the propyl side chain.

1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring nitrogens. For a 3-amino-1,2,4-triazole system, the primary tautomers are the 1H, 2H, and 4H forms. Computational studies have shown that for the unsubstituted 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov However, the relative stability of tautomers can be significantly influenced by the nature and position of substituents.

For 3-amino-1,2,4-triazole, theoretical studies have indicated that the 1H-3-amino tautomer is generally the most stable form. ijsr.net In the case of 4H-1,2,4-Triazol-3-amine, 4-propyl-, the presence of the propyl group at the N4 position "locks" the tautomeric form, preventing the prototropic shifts that would lead to the 1H or 2H tautomers of the core ring. Therefore, while the study of tautomerism is crucial for the parent 3-amino-1,2,4-triazole, for the N4-propyl substituted derivative, the 4H form is the fixed tautomeric state.

The propyl side chain attached to the N4 atom of the triazole ring introduces conformational flexibility. The rotation around the N4-C(propyl) and C-C bonds of the propyl group will lead to different conformers with varying energies. A potential energy surface scan can be performed by systematically rotating the dihedral angles of the propyl chain to identify the most stable conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational flexibility, solvent interactions, and dynamic behavior of a molecule like 4H-1,2,4-Triazol-3-amine, 4-propyl-. Such simulations provide a view of the molecule in a virtual environment that mimics real-world conditions, such as in a solvent.

The choice of solvent can significantly influence the conformation, stability, and interactions of a solute molecule. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, MD simulations can model how its structure adapts to different solvent environments, from polar (like water) to non-polar.

Conformational Changes: The flexible propyl group attached to the nitrogen at position 4 (N4) of the triazole ring can adopt various conformations. In a polar solvent like water, the molecule would likely orient itself to maximize hydrogen bonding between its amino (-NH2) group and the solvent molecules. The hydrophobic propyl chain might fold to minimize its contact with water. In contrast, in a non-polar solvent, the propyl chain would be more extended.

Energetic Behavior: Studies on other triazole derivatives have shown that the total energy of the molecule tends to decrease as the polarity of the solvent increases, indicating greater stabilization. nih.gov For instance, computational analyses of similar triazole compounds using a polarizable continuum model (PCM) have confirmed that solvent effects significantly influence the stability of different tautomeric forms. tandfonline.com An MD simulation for 4H-1,2,4-Triazol-3-amine, 4-propyl- would quantify these energetic changes, calculating the free energy of solvation and identifying the most stable conformations in various media.

MD simulations are particularly effective at mapping the complex network of intermolecular forces between the solute and solvent, or between multiple solute molecules. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, the key interactions for simulation would include:

Hydrogen Bonding: The amino group (-NH2) and the nitrogen atoms within the triazole ring are prime sites for forming hydrogen bonds. Simulations can identify the average number of hydrogen bonds, their lifetimes, and their geometry, which are crucial for understanding the molecule's solubility and interaction with biological targets.

Pi-Interactions: The triazole ring is an aromatic system. In studies of related triazole compounds, π-π stacking interactions have been observed, which can influence how molecules aggregate or bind to receptor sites. nih.gov MD simulations can explore the potential for such interactions between two or more molecules of 4H-1,2,4-Triazol-3-amine, 4-propyl-.

A study on other 1,2,4-triazole derivatives in an acidic medium used MD simulations to calculate interaction energies, confirming that specific tautomers form more stable conformations due to intermolecular hydrogen bonds. tandfonline.com

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties. For 4H-1,2,4-Triazol-3-amine, 4-propyl-, a variety of descriptors can be computationally derived from its 2D and 3D structures. nih.gov

These descriptors serve as the independent variables in a statistical model to correlate with a dependent variable, such as antifungal activity or solubility. For example, XLogP3 provides a measure of lipophilicity, which is critical for membrane permeability, while the Topological Polar Surface Area (TPSA) is often correlated with drug transport properties. nih.gov

Table 1: Computed Molecular Descriptors for 4H-1,2,4-Triazol-3-amine, 4-propyl-

| Descriptor | Value | Description | Source |

|---|---|---|---|

| Molecular Weight | 126.16 g/mol | The mass of one mole of the substance. | nih.gov |

| XLogP3 | -0.1 | A computed measure of hydrophobicity (log P). | nih.gov |

| Hydrogen Bond Donors | 2 | Number of atoms that can donate a hydrogen atom to a hydrogen bond. | nih.gov |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen atom in a hydrogen bond. | nih.gov |

| Rotatable Bond Count | 2 | Number of bonds that allow free rotation around them. | nih.gov |

| Topological Polar Surface Area (TPSA) | 68.8 Ų | The surface area of polar atoms (usually oxygen and nitrogen) in a molecule. | nih.gov |

| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. | nih.gov |

| Formal Charge | 0 | The net electrical charge of the molecule. | nih.gov |

This data is computationally generated and sourced from the PubChem database. nih.gov

Once molecular descriptors are calculated for a series of related compounds, a predictive model can be built. This typically involves using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA) to create an equation that links the descriptors to the observed activity. mdpi.com

For instance, a hypothetical QSAR study on a series of 4-alkyl-4H-1,2,4-triazol-3-amine derivatives, including the 4-propyl variant, could be conducted to predict their antifungal activity against a specific fungal strain. neliti.comnih.gov

Modeling Process:

Data Set: A training set of triazole compounds with known antifungal activities (e.g., measured as IC₅₀) would be assembled.

Descriptor Calculation: Molecular descriptors (like those in Table 1) would be calculated for all compounds in the set.

Model Generation: A statistical method, such as MLR, would be used to generate an equation. A hypothetical equation might look like: pIC₅₀ = β₀ + β₁(XLogP3) + β₂(TPSA) + β₃(RotatableBondCount) Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and β are the regression coefficients determined by the software.

Validation: The model's predictive power would be validated internally (e.g., using leave-one-out cross-validation, Q²) and externally with a separate test set of compounds not used in model generation. nih.govmdpi.com

A successful QSAR model could then be used to predict the antifungal activity of new, unsynthesized derivatives of 4H-1,2,4-Triazol-3-amine, guiding the design of more potent compounds. Studies on other triazole series have successfully used descriptors related to connectivity, electronegativity, and van der Waals properties to build robust predictive models for antimicrobial activities. mdpi.com

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies for 4h 1,2,4 Triazol 3 Amine, 4 Propyl

Investigation of Reaction Pathways at the Triazole Ring

The reactivity of the 1,2,4-triazole (B32235) ring in 4-propyl-4H-1,2,4-triazol-3-amine is characterized by its aromaticity and the presence of three nitrogen atoms, which significantly influence its electron distribution. This structure makes the ring generally stable and resistant to cleavage, but also defines its behavior towards electrophiles and nucleophiles. rsc.org

Electrophilic Aromatic Substitution on the Triazole Ring (if applicable)

The 1,2,4-triazole ring system is considered electron-deficient or π-deficient. This is due to the presence of three electronegative nitrogen atoms, which lower the electron density at the ring's carbon atoms. nih.gov Consequently, classical electrophilic aromatic substitution on the carbon atoms (C3 and C5) is generally not favored.

Instead, electrophilic attack occurs readily on the ring's nitrogen atoms, which possess lone pairs of electrons and are the sites of highest electron density. nih.gov For a 4H-1,2,4-triazole that is already substituted at the N4 position, like the 4-propyl derivative, electrophilic attack would preferentially occur at the N1 or N2 positions. For the parent 1H-1,2,4-triazole, protonation occurs readily at the N4 position. asianpubs.org Alkylation of unsubstituted 1H-1,2,4-triazole can result in a mixture of N1- and N4-substituted products, depending on the reaction conditions. asianpubs.org

Nucleophilic Attack and Ring-Opening Reactions

The π-deficient character of the 1,2,4-triazole ring renders its carbon atoms susceptible to nucleophilic attack, particularly under harsh conditions or with strong nucleophiles. nih.gov While the ring is generally stable, certain substituted triazoles can undergo ring-opening and re-closure reactions.

A notable reaction in this class is the Dimroth rearrangement. This is an isomerization process where endocyclic and exocyclic atoms (typically nitrogen) switch places through a ring-opening/ring-closing sequence. wikipedia.orgnih.gov For 1,2,3-triazoles, this typically occurs in the presence of a base or upon heating. wikipedia.orgrsc.org For instance, 4-amino-3-benzyl-1,2,3-triazole has been shown to isomerize in hot, basic solutions to an equilibrium mixture containing the 4-benzylamino isomer. rsc.org This process involves the opening of the triazole ring to form a diazo intermediate, followed by rotation and re-cyclization. wikipedia.org While many examples involve 1,2,3-triazoles or other heterocyclic systems like pyrimidines, this pathway demonstrates a potential mode of reactivity for 1,2,4-triazoles bearing an exocyclic amino group under specific conditions. nih.gov The rearrangement rate and equilibrium position are influenced by factors such as pH and the nature of the substituents. nih.gov

Cycloaddition Reactions Involving the Triazole Moiety

Due to its aromatic stability, the 1,2,4-triazole ring itself is generally unreactive in cycloaddition reactions. Most of the literature describes [3+2] cycloaddition reactions as a primary method for synthesizing the 1,2,4-triazole ring, rather than as a reaction of a pre-formed triazole. researchgate.netrsc.orgfrontiersin.org These synthetic methods often involve the reaction of components like nitrile imines with a suitable dipolarophile. researchgate.net

However, highly activated triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are well-known for their participation as potent dienophiles in Diels-Alder reactions. The reactivity of these triazolediones is driven by the electron-withdrawing carbonyl groups, a feature absent in 4H-1,2,4-Triazol-3-amine, 4-propyl-. Therefore, direct participation of the 4-propyl-4H-1,2,4-triazol-3-amine ring in cycloaddition reactions is not a commonly reported or expected pathway under normal conditions.

Reactivity of the Exocyclic Amino Group

The exocyclic amino group at the C3 position is a primary nucleophile and represents the most reactive site for many derivatization reactions of 4-propyl-4H-1,2,4-triazol-3-amine. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amino group readily undergoes condensation reactions with various carbonyl compounds, particularly aldehydes, to form the corresponding N-((4H-1,2,4-triazol-3-yl)imino) derivatives, commonly known as Schiff bases. This reaction is a cornerstone for the derivatization of amino-triazoles. nih.govnepjol.infonih.gov The reaction typically proceeds by nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. mdpi.com Studies on analogous 4-amino-1,2,4-triazoles and 3-amino-1,2,4-triazoles demonstrate that these reactions can be carried out with a wide range of substituted aromatic aldehydes, often under mild conditions such as heating in a suitable solvent or sonication. nih.govmdpi.comresearchgate.net

The table below summarizes representative condensation reactions for structurally similar amino-triazoles, illustrating the versatility of this transformation.

| Amine Reactant | Aldehyde Reactant | Solvent/Conditions | Product (Schiff Base) | Yield (%) | Reference |

| 4-Amino-4H-1,2,4-triazole | 4-(Dimethylamino)benzaldehyde | Acetic acid, grinding | (E)-N'-(4-(Dimethylamino)benzylidene)-4H-1,2,4-triazole-4-amine | 66 | researchgate.net |

| 4-Amino-4H-1,2,4-triazole | 4-Chlorobenzaldehyde | Acetic acid, grinding | (E)-N'-(4-Chlorobenzylidene)-4H-1,2,4-triazole-4-amine | 72 | researchgate.net |

| 3-Amino-1,2,4-triazole | Benzaldehyde | Ultrasound | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine | 96 | nih.gov |

| 3-Amino-1,2,4-triazole | Salicylaldehyde | Ultrasound | 2-((4H-1,2,4-triazol-3-yl)imino)methyl)phenol | 96 | nih.gov |

| 4-Amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 4-Methoxybenzaldehyde | Ethanol, reflux | 4-((E)-(4-Methoxybenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | - | mdpi.com |

Note: The examples provided are for analogous compounds to illustrate the general reactivity, as specific data for the 4-propyl derivative is not available in the cited literature.

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group of 3-amino-1,2,4-triazole derivatives reacts efficiently with isocyanates and isothiocyanates to yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. This reaction provides a straightforward route to a diverse range of functionalized molecules. nih.gov The reaction involves the nucleophilic attack of the exocyclic nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate group.

For example, various aryl isocyanates react with aminophenylacetic acid derivatives (as precursors to amino-triazoles) in acetone (B3395972) to form urea linkages. asianpubs.orgnih.gov Similarly, reactions with isothiocyanates lead to thioureas. nih.gov These urea and thiourea derivatives containing a 1,2,4-triazole moiety are of significant interest in medicinal chemistry.

The table below presents examples of urea and thiourea formation from related amino-triazole precursors.

| Amine Precursor | Isocyanate/Isothiocyanate | Solvent/Conditions | Product Class | Reference |

| 4-(Aminophenyl)acetic acid | Various Aryl Isocyanates | Acetone, reflux | Phenyl Urea Derivatives | nih.gov |